Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide
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Overview
Description
Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 3-(4-ethoxybutyryl)isoxazole, which yields 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium bromide . This intermediate can then be further modified through various reactions, such as bromination and dehydrobromination, to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of isoxazole synthesis, including the use of cycloaddition reactions and condensation of hydroxylamine with β-diketones, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The bromide ion can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield dibromo-ketones, which can be further dehydrobrominated to form hydroxy derivatives .
Scientific Research Applications
Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler analog with a similar ring structure but lacking the pyridinium moiety.
Oxazole: Another five-membered ring compound with one oxygen and one nitrogen atom, but with different chemical properties.
Thiazole: Contains sulfur instead of oxygen, leading to different reactivity and applications.
Uniqueness
Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide is unique due to its specific substitution pattern and the presence of the pyridinium ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal and industrial chemistry .
Properties
CAS No. |
61680-32-8 |
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Molecular Formula |
C16H14BrNO3 |
Molecular Weight |
348.19 g/mol |
IUPAC Name |
[4-methyl-2-([1,2]oxazolo[2,3-a]pyridin-8-ium-2-yl)phenyl] acetate;bromide |
InChI |
InChI=1S/C16H14NO3.BrH/c1-11-6-7-15(19-12(2)18)14(9-11)16-10-13-5-3-4-8-17(13)20-16;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
XLTKJUBDISJNAL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)C2=CC3=CC=CC=[N+]3O2.[Br-] |
Origin of Product |
United States |
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